molecular formula C7H8N2O3S B12905355 2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid CAS No. 6308-28-7

2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid

Cat. No.: B12905355
CAS No.: 6308-28-7
M. Wt: 200.22 g/mol
InChI Key: CVWDEXNPPGAQPE-UHFFFAOYSA-N
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Description

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethylthio group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethylthio-substituted urea with malonic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the keto group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing a thiophene ring, which also exhibit diverse biological activities.

    Indole derivatives: Compounds with an indole ring, known for their wide range of pharmacological properties.

    Pyrimidine derivatives: Other pyrimidine-based compounds with various substitutions, used in medicinal chemistry and materials science.

Uniqueness

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethylthio group and the keto group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

6308-28-7

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-2-13-7-8-4(6(11)12)3-5(10)9-7/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

CVWDEXNPPGAQPE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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